![molecular formula C16H22N2O2 B412500 ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate](/img/structure/B412500.png)
ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is a complex organic compound that belongs to the class of aminoquinolines. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with an imino group and an ethyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
Major products formed from these reactions include various quinoline derivatives, amines, and substituted esters, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (9-imino-1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[b]quinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group and quinoline core play crucial roles in binding to biological targets, such as enzymes and receptors, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminoquinolines and quinoline derivatives, such as:
- 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine
- 4-hydroxy-2-quinolones
- Ipidacrine
Uniqueness
Ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate is unique due to its specific structural features, such as the presence of both an imino group and an ethyl acetate moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36g/mol |
IUPAC Name |
ethyl 2-(9-imino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-4-yl)acetate |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15(19)10-18-13-8-4-3-6-11(13)16(17)12-7-5-9-14(12)18/h17H,2-10H2,1H3 |
InChI Key |
MXPFQVVZAQMHRS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Canonical SMILES |
CCOC(=O)CN1C2=C(CCCC2)C(=N)C3=C1CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412419.png)
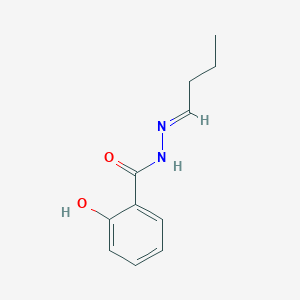
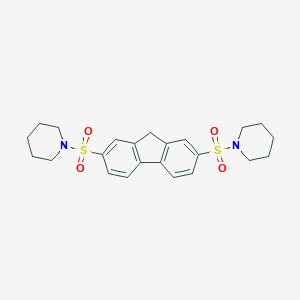
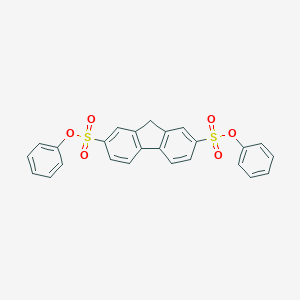
![5-(3-methoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412426.png)
![1-(4-ethylphenyl)-5-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412428.png)
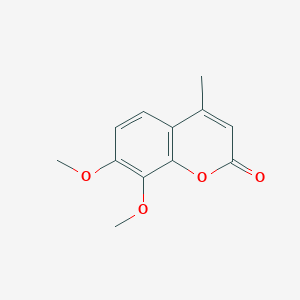
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B412432.png)
![5-(4-chlorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412433.png)
![5-(4-nitrophenyl)-3-(4-bromophenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)](/img/structure/B412434.png)
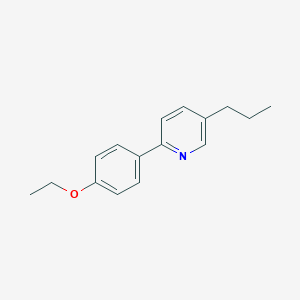
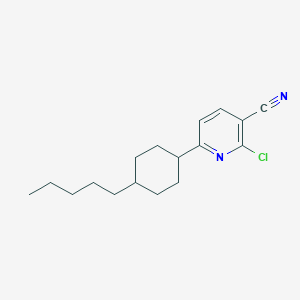
![(E)-1-(4-Methoxyphenyl)-2-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)ethan-1-one](/img/structure/B412438.png)
![2-hydroxy-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B412439.png)
